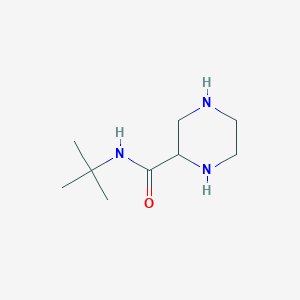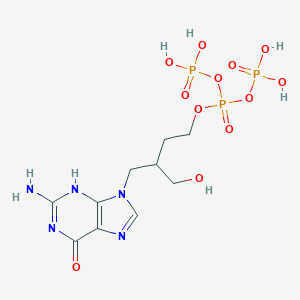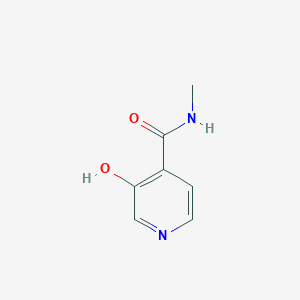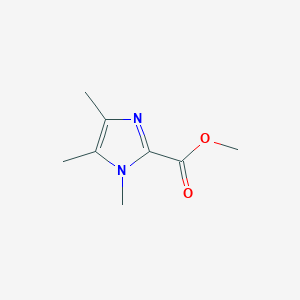
Methyl 1,4,5-trimethyl-1H-imidazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,4,5-trimethylimidazole-2-carboxylate is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties . This compound, in particular, is characterized by its methylated imidazole ring and a carboxylate ester functional group, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,4,5-trimethylimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method is known for its efficiency and high yield.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: Methyl 1,4,5-trimethylimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield different methylated imidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
科学研究应用
Methyl 1,4,5-trimethylimidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
作用机制
The mechanism of action of Methyl 1,4,5-trimethylimidazole-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a valuable ligand in catalysis and coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
相似化合物的比较
1,4,5-Trimethylimidazole: Lacks the carboxylate ester group, making it less versatile in certain chemical reactions.
Methylimidazole: A simpler structure with fewer methyl groups, resulting in different reactivity and applications.
Imidazole-2-carboxylate: Similar functional group but lacks the methyl substitutions, affecting its chemical properties and uses.
Uniqueness: Methyl 1,4,5-trimethylimidazole-2-carboxylate stands out due to its unique combination of methyl groups and a carboxylate ester, which enhances its reactivity and makes it suitable for a broader range of applications in synthesis and research .
属性
IUPAC Name |
methyl 1,4,5-trimethylimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2)10(3)7(9-5)8(11)12-4/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJOMSHOQVJNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate](/img/structure/B40763.png)
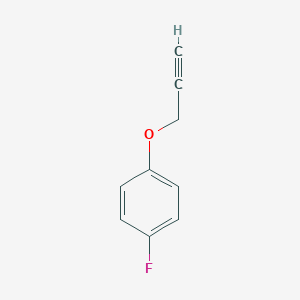

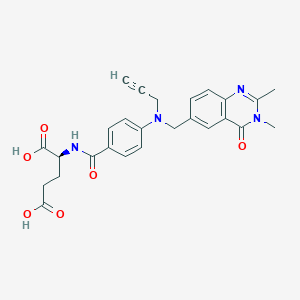
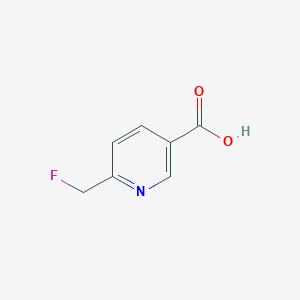

![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
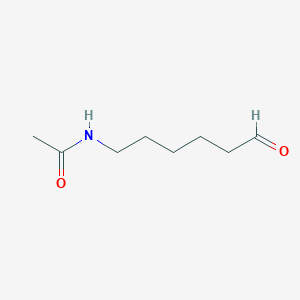
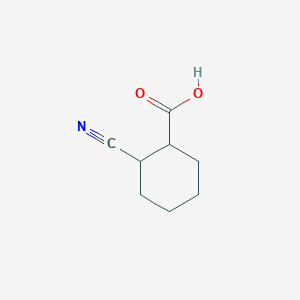
![2-[2-phenyl-2-(4-propan-2-ylphenyl)acetyl]indene-1,3-dione](/img/structure/B40787.png)
